Methyl 5-(methoxymethyl)furan-2-carboxylate

Overview

Description

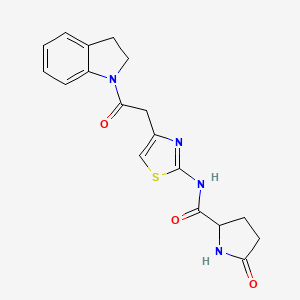

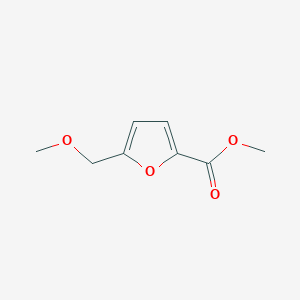

“Methyl 5-(methoxymethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of “Methyl 5-(methoxymethyl)furan-2-carboxylate” can be achieved through a one-pot multicomponent Biginelli reaction . Another method involves the dehydration of hexoses and subsequent etherification of hydroxymethylfurfural (HMF) .Molecular Structure Analysis

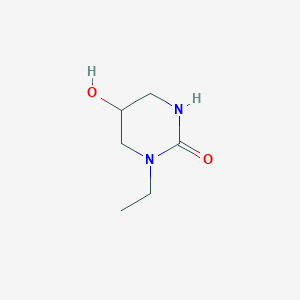

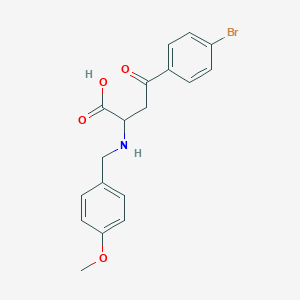

The molecular structure of “Methyl 5-(methoxymethyl)furan-2-carboxylate” is characterized by the presence of a furan ring, an ester group, and a methoxymethyl group .Chemical Reactions Analysis

“Methyl 5-(methoxymethyl)furan-2-carboxylate” can react with ethylene in the presence of Sn-Beta to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion .Scientific Research Applications

Antimycobacterial Activity

Methyl 5-(methoxymethyl)furan-2-carboxylate: belongs to a class of compounds with promising antimycobacterial properties. These agents have the ability to interfere with iron homeostasis, a crucial aspect in the survival of Mycobacterium tuberculosis (Mtb) . Iron acquisition is essential for Mtb’s virulence, and inhibiting this process could lead to novel anti-TB drugs.

Tuberculosis Treatment

Given the global impact of tuberculosis (TB), finding new drugs is critical. TB remains a major cause of death, and the emergence of drug-resistant strains poses additional challenges . Researchers are exploring compounds like methyl 5-(methoxymethyl)furan-2-carboxylate as potential anti-TB candidates.

Salicylate Synthase Inhibition

The compound targets salicylate synthase MbtI in Mtb. MbtI catalyzes the biosynthesis of siderophores (mycobactins and carboxymycobactins), which are essential for iron supply in Mtb . By inhibiting MbtI, this compound disrupts iron acquisition, potentially weakening the pathogen.

Structural Analysis

Researchers have analyzed the crystal structure of a fluorinated ester derivative of this compound using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Understanding its structure aids in drug design and optimization.

Cytotoxicity Studies

Methyl 5-(methoxymethyl)furan-2-carboxylate: and its derivatives have been investigated for cytotoxicity against cancer cell lines (HeLa, HepG2, and Vero) and Gram-positive/negative bacteria . These studies explore its potential beyond TB treatment.

Synthesis of Fused Furans

Beyond its biological applications, methyl 5-(methoxymethyl)furan-2-carboxylate has been used in the synthesis of cis-fused 5-oxofuro[2,3-b]furans . These fused furans have diverse uses in organic chemistry.

Future Directions

properties

IUPAC Name |

methyl 5-(methoxymethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHQVZORYVUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)